
4-Cyclopropyl-2,6-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-2,6-dimethylpiperidine is a chemical compound with the molecular formula C10H19N. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of cyclopropyl and dimethyl groups attached to the piperidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2,6-dimethylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of cyclopropyl-substituted pyridine derivatives using palladium or rhodium catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the reduction and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropyl-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or rhodium catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2,6-dimethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its cyclopropyl and dimethyl groups contribute to its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpiperidine: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
4-Cyclopropylpiperidine: Similar structure but without the dimethyl groups, affecting its steric and electronic characteristics.
Uniqueness
4-Cyclopropyl-2,6-dimethylpiperidine is unique due to the combined presence of cyclopropyl and dimethyl groups, which impart distinct steric and electronic effects. These modifications enhance its chemical stability and reactivity, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
4-cyclopropyl-2,6-dimethylpiperidine |
InChI |
InChI=1S/C10H19N/c1-7-5-10(9-3-4-9)6-8(2)11-7/h7-11H,3-6H2,1-2H3 |
Clave InChI |
HOMZUYDPSFWKKU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(N1)C)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


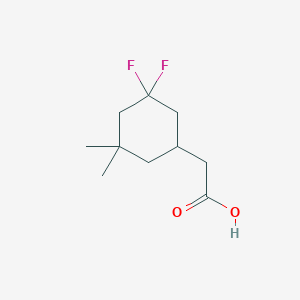
![rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239838.png)
![1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B15239839.png)

![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)
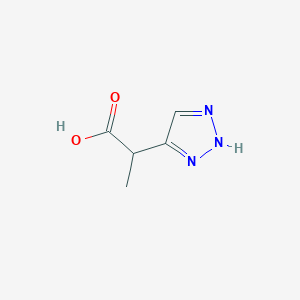

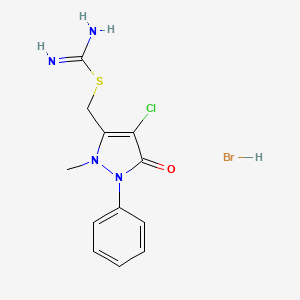

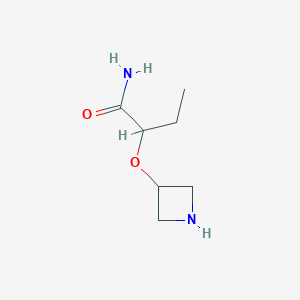
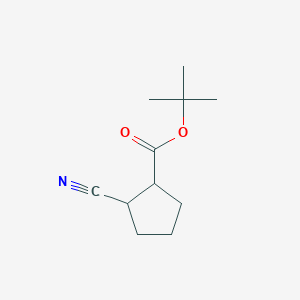
![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)
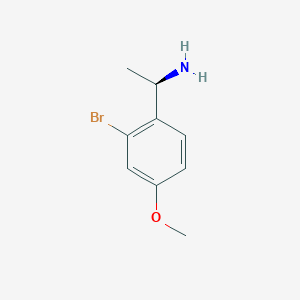
![1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15239938.png)
